

A Comparative In Vitro Efficacy Analysis: Tenofovir Disoproxil Fumarate vs. Tenofovir Maleate

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Compound of Interest		
Compound Name:	Tenofovir maleate	
Cat. No.:	B1139463	Get Quote

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This guide provides a detailed comparison of the in vitro efficacy of two tenofovir prodrugs: tenofovir disoproxil fumarate (TDF) and **tenofovir maleate**. The focus is on their activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), supported by experimental data and protocols.

Executive Summary

Tenofovir disoproxil fumarate (TDF) is a widely studied and clinically approved prodrug of tenofovir, an acyclic nucleotide analog reverse transcriptase inhibitor. Extensive in vitro data demonstrates its potent antiviral activity against both HIV and HBV. In contrast, published in vitro efficacy data specifically for **tenofovir maleate** is scarce in the reviewed literature, preventing a direct head-to-head comparison of the two prodrugs. This guide, therefore, presents a comprehensive overview of the in vitro efficacy of TDF and the active metabolite, tenofovir, which is the common active moiety for both prodrugs.

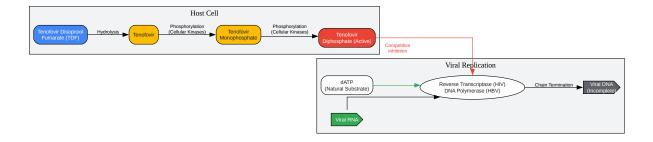
Mechanism of Action

Both tenofovir disoproxil fumarate and **tenofovir maleate** are prodrugs designed to increase the oral bioavailability of tenofovir. Once administered, they are converted in the body to



tenofovir. Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase in HIV and the DNA polymerase in HBV. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.



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